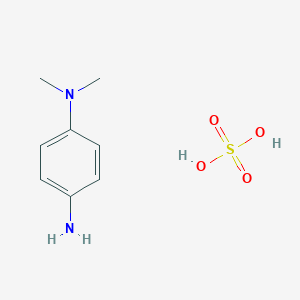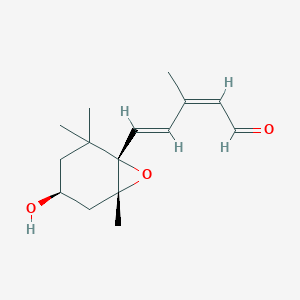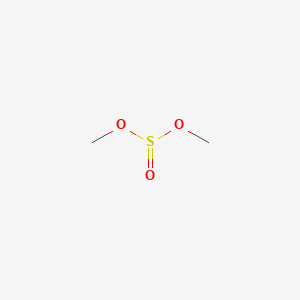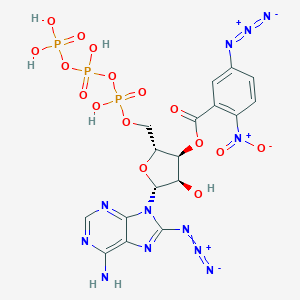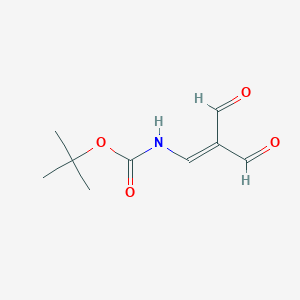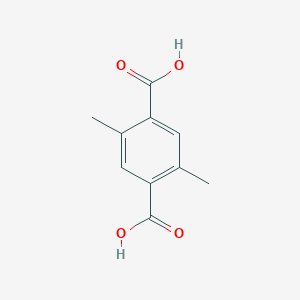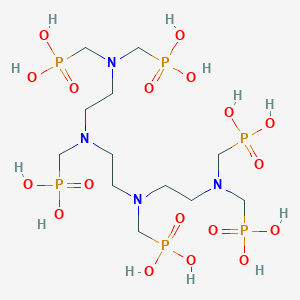![molecular formula C7H9N5 B146867 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine CAS No. 139883-61-7](/img/structure/B146867.png)
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively inhibit Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in regulating cell division.
Mécanisme D'action
PLK1 is a serine/threonine protein kinase that plays a critical role in regulating cell division. It is involved in several key processes, including centrosome maturation, spindle formation, and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine selectively inhibits PLK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Effets Biochimiques Et Physiologiques
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines. It has also been shown to inhibit tumor growth in several preclinical models. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to enhance the efficacy of several chemotherapeutic agents, including paclitaxel and gemcitabine. However, the exact biochemical and physiological effects of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are still being investigated, and further research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its selectivity for PLK1, which reduces the risk of off-target effects. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models. However, one limitation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its poor solubility, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans.
Orientations Futures
There are several future directions for research on 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. One area of focus is the development of more potent and selective PLK1 inhibitors. Another area of focus is the investigation of the combination of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine with other chemotherapeutic agents, in order to enhance their efficacy. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans, and to identify biomarkers that can predict patient response to this compound. Finally, the potential use of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in other diseases, such as Alzheimer's disease, is also an area of active investigation.
Méthodes De Synthèse
The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine involves several steps, starting with the preparation of 2-aminobenzimidazole. This is followed by the reaction of this compound with hydrazine hydrate to yield 2-hydrazinylbenzimidazole. The final step involves the reaction of 2-hydrazinylbenzimidazole with a substituted pyrimidine to yield 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been described in detail in several research papers and is considered to be a well-established method.
Applications De Recherche Scientifique
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been extensively studied for its potential use in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.
Propriétés
Numéro CAS |
139883-61-7 |
|---|---|
Nom du produit |
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine |
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
2-hydrazinylbenzimidazol-1-amine |
InChI |
InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
Clé InChI |
TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2N)NN |
Synonymes |
2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



